An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisopropylurea for Organic Chemistry Research
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisopropylurea for Organic Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 1,3-diisopropylurea, a key intermediate in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.
Introduction
1,3-Diisopropylurea is a symmetrically disubstituted urea that serves as a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its most notable role in research is as a common byproduct in peptide coupling reactions that utilize N,N'-diisopropylcarbodiimide (DIC) as a coupling agent.[1] Understanding its synthesis and spectral characteristics is crucial for its effective use and for the purification of desired reaction products.
Synthesis of 1,3-Diisopropylurea
The synthesis of 1,3-diisopropylurea can be achieved through several methods. The most common and high-yielding approach is the reaction of isopropyl isocyanate with isopropylamine.[1] An alternative method involves the hydrolysis of N,N'-diisopropylcarbodiimide (DIC).
Synthesis via Isopropyl Isocyanate and Isopropylamine
This method involves the nucleophilic addition of isopropylamine to the electrophilic carbonyl carbon of isopropyl isocyanate.
Caption: Synthesis workflow of 1,3-diisopropylurea.
Experimental Protocol:
A general procedure for the synthesis of N'-substituted ureas can be adapted for the preparation of 1,3-diisopropylurea.[3]
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Reaction Setup: To a solution of isopropylamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add isopropyl isocyanate (1.0 mmol).
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Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, pour the reaction mixture into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc).
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Drying and Concentration: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4). Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 1,3-diisopropylurea.[3]
Characterization of 1,3-Diisopropylurea
The structural confirmation of synthesized 1,3-diisopropylurea is performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Caption: Characterization workflow for 1,3-diisopropylurea.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [4] |
| Molecular Weight | 144.21 g/mol | [1][4] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 185 °C | [4] |
| Boiling Point | 265 °C | [4] |
| CAS Number | 4128-37-4 | [4] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-diisopropylurea is characterized by signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups and the N-H protons of the urea linkage.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | m | 2H | CH (isopropyl) |
| ~1.1 | d | 12H | CH₃ (isopropyl) |
| ~5.5 | br s | 2H | NH |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O (urea) |
| ~42 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent used. Data is referenced from spectral databases.[5]
3.2.3. FTIR Spectroscopy
The FTIR spectrum is used to identify the functional groups present in 1,3-diisopropylurea.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | N-H Stretch |
| ~2970 | Strong | C-H Stretch (sp³) |
| ~1630 | Strong | C=O Stretch (Amide I) |
| ~1560 | Strong | N-H Bend (Amide II) |
Note: Peak positions are approximate. Data is referenced from spectral databases.[5][6]
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1,3-diisopropylurea typically shows a molecular ion peak [M]⁺ and characteristic fragment ions.
| m/z | Possible Fragment |
| 144 | [M]⁺ |
| 101 | [M - C₃H₇]⁺ |
| 86 | [M - C₃H₇N]⁺ |
| 58 | [C₃H₇NH]⁺ |
| 44 | [C₂H₆N]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method used. The top peak is often observed at m/z 44.[6]
Applications in Organic Chemistry Research
1,3-Diisopropylurea is a versatile compound with several applications in organic synthesis:
-
Intermediate in Synthesis: It serves as a precursor for the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[2]
-
Byproduct in Peptide Synthesis: Its formation is a key indicator in reactions involving DIC, and its solubility in organic solvents simplifies the purification of the desired peptide products.[7]
-
Reagent in Sample Preparation: It has been used as a reagent in the conversion of certain organic acids.[4]
-
Ligand in Coordination Chemistry: The urea functionality can act as a ligand, forming complexes with metals that may have catalytic applications.[2]
Conclusion
This technical guide has provided detailed information on the synthesis and characterization of 1,3-diisopropylurea. The experimental protocols and comprehensive spectral data are intended to assist researchers in the efficient synthesis, purification, and identification of this important chemical compound. The provided visualizations offer a clear and concise representation of the synthesis and characterization workflows, aiding in the practical application of this knowledge in a laboratory setting.
References
- 1. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rsc.org [rsc.org]
- 4. 1,3-Diisopropylurea | 4128-37-4 | FD22149 | Biosynth [biosynth.com]
- 5. spectrabase.com [spectrabase.com]
- 6. N,N'-Bis(1-methylethyl)urea | C7H16N2O | CID 20084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
